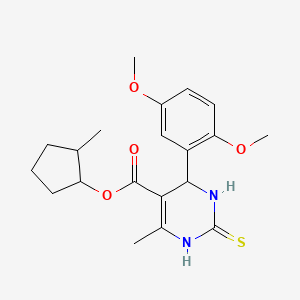
2,6-dimethylphenyl 4-bromobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylphenyl 4-bromobenzenesulfonate, also known as DBBS, is an organic compound that has been widely used in scientific research. It is a sulfonated benzene derivative that contains a bromine atom and two methyl groups on the phenyl ring. DBBS has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
2,6-dimethylphenyl 4-bromobenzenesulfonate is a sulfonated benzene derivative that contains a bromine atom and two methyl groups on the phenyl ring. The mechanism of action of 2,6-dimethylphenyl 4-bromobenzenesulfonate is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. 2,6-dimethylphenyl 4-bromobenzenesulfonate has been shown to bind to the active site of enzymes and to inhibit their activity.
Biochemical and Physiological Effects:
2,6-dimethylphenyl 4-bromobenzenesulfonate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA polymerases, reverse transcriptases, and proteases. 2,6-dimethylphenyl 4-bromobenzenesulfonate has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
2,6-dimethylphenyl 4-bromobenzenesulfonate has several advantages for use in lab experiments. It is a stable and highly soluble compound that can be easily synthesized. 2,6-dimethylphenyl 4-bromobenzenesulfonate is also relatively inexpensive compared to other reagents used in scientific research. However, 2,6-dimethylphenyl 4-bromobenzenesulfonate has some limitations. It can be toxic to cells at high concentrations and may interfere with the activity of some enzymes. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate has limited solubility in some solvents, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,6-dimethylphenyl 4-bromobenzenesulfonate. One area of research is the development of new methods for the synthesis of 2,6-dimethylphenyl 4-bromobenzenesulfonate and related compounds. Another area of research is the investigation of the mechanism of action of 2,6-dimethylphenyl 4-bromobenzenesulfonate and its interactions with proteins and enzymes. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate may have potential applications in drug discovery and development, particularly in the development of new cancer therapies. Further research is needed to fully understand the potential of 2,6-dimethylphenyl 4-bromobenzenesulfonate in these areas.
合成法
2,6-dimethylphenyl 4-bromobenzenesulfonate can be synthesized using different methods. One method involves the reaction of 2,6-dimethylphenol with sulfuric acid to form 2,6-dimethylphenyl hydrogen sulfate. This intermediate is then reacted with sodium bromide and sodium sulfite to yield 2,6-dimethylphenyl 4-bromobenzenesulfonate. Another method involves the reaction of 2,6-dimethylphenol with sodium hydroxide to form 2,6-dimethylphenoxide, which is then reacted with sulfuric acid and sodium bromide to form 2,6-dimethylphenyl 4-bromobenzenesulfonate.
科学的研究の応用
2,6-dimethylphenyl 4-bromobenzenesulfonate has been widely used in scientific research as a reagent for the detection and quantification of nucleic acids. It has also been used as a fluorescent probe for the detection of protein-protein interactions. 2,6-dimethylphenyl 4-bromobenzenesulfonate has been found to be a useful tool for the study of protein conformational changes and protein-ligand interactions. Additionally, 2,6-dimethylphenyl 4-bromobenzenesulfonate has been used to study the structure and function of enzymes and to investigate the mechanism of enzyme-catalyzed reactions.
特性
IUPAC Name |
(2,6-dimethylphenyl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRVNNDJKSRZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085773.png)
![2-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5085787.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5085811.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-5-(3-chlorophenyl)-2-furamide](/img/structure/B5085817.png)
![N-{[(diphenylmethyl)amino]carbonyl}-3-phenyl-4-quinolinecarboxamide](/img/structure/B5085821.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B5085828.png)
![N-(3,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5085832.png)
![2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5085839.png)


![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5085855.png)

![2-methyl-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5085875.png)